1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Overview
Description
1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets . These include matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Mode of Action
It is known that thiazole derivatives can inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . This suggests that the compound may interact with these targets, leading to changes in their function.
Biochemical Pathways
Given the known targets of thiazole derivatives, it is likely that this compound affects pathways related to cell growth, apoptosis, and inflammation .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may have similar effects.
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by further functionalization. One common approach is the condensation of 2-methylthiazole-4-carboxaldehyde with 1,3-dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Introduction of various substituents at different positions on the thiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Methylthiazole-4-carboxaldehyde
1,3-Dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide
4-Methyl-N-(5-methylthiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness: 1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide stands out due to its specific structural features and the presence of both thiazole and thiadiazole rings, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-9-13-10(8-18-9)7-15-12-6-4-3-5-11(12)14(2)19(15,16)17/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERMKJUUZFAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3=CC=CC=C3N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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